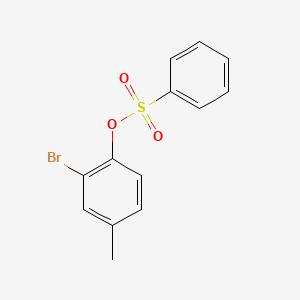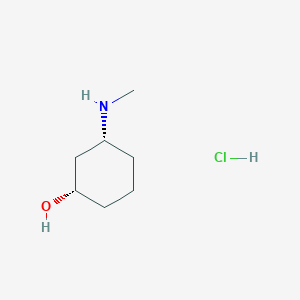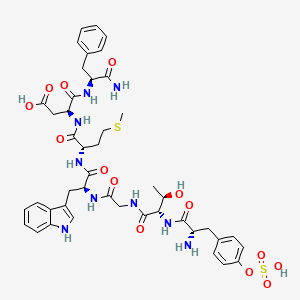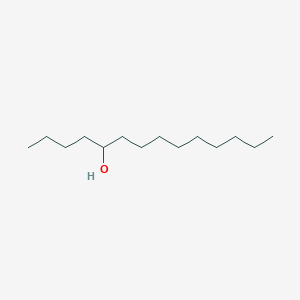
Pentacosane, 12-methylene-
Übersicht
Beschreibung
Pentacosane, 12-methylene- is a hydrocarbon compound with the molecular formula C26H52. It is a long-chain alkane with a methylene group attached to the twelfth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentacosane, 12-methylene- can be synthesized through various methods. One common approach involves the reduction of 9,17-pentacosanedione. Another method includes the reaction of 1-bromoheptane and 1-bromooctadecane with metallic sodium. These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of pentacosane, 12-methylene- often involves the catalytic hydrogenation of longer-chain hydrocarbons. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosane, 12-methylene- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons, typically through the use of reducing agents like lithium aluminum hydride.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are usually carried out in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, often in anhydrous solvents.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Pentacosane, 12-methylene- has several scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: The compound is studied for its role in insect communication, particularly as a component of cuticular hydrocarbons that act as contact and volatile pheromones in insects like the tea weevil
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
Industry: It is used in the production of lubricants and as a phase change material in thermal energy storage systems.
Wirkmechanismus
The mechanism by which pentacosane, 12-methylene- exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by interacting with specific receptors on the surface of insects, triggering behavioral responses such as mating. The molecular targets and pathways involved in these interactions are still being studied, but they likely involve the activation of olfactory receptors and subsequent signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosane: A straight-chain alkane with the formula C25H52.
12-Methylpentacosane: A branched-chain alkane with the formula C26H54.
Heptacosane: A straight-chain alkane with the formula C27H56.
Uniqueness
Pentacosane, 12-methylene- is unique due to the presence of the methylene group at the twelfth carbon atom. This structural feature imparts different chemical and physical properties compared to its straight-chain and branched-chain counterparts. For example, the methylene group can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
12-methylidenepentacosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52/c1-4-6-8-10-12-14-15-17-19-21-23-25-26(3)24-22-20-18-16-13-11-9-7-5-2/h3-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUJAVZSQSVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=C)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















